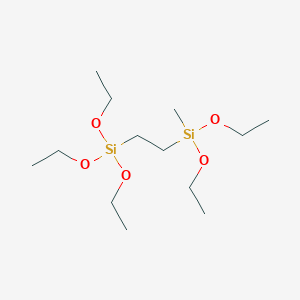
4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane is not directly discussed in the provided papers. However, the structure of a related compound, tricyclic methyldisilanylenesiloxane, is described in the first paper. This compound, with the molecular formula ((CH3)6Si4O3)2, features a complex structure with two seven-membered rings and one six-membered ring, which are composed of silicon and oxygen atoms. The rings exhibit chair conformations and are connected in a way that the entire molecule has an approximate non-crystallographic mirror plane .
Synthesis Analysis
The synthesis of the related tricyclic methyldisilanylenesiloxane is not detailed in the provided papers. However, the molecular structure suggests that its synthesis would involve the formation of Si-Si and Si-O bonds, which are common in silicon-based cyclic compounds. The synthesis of such compounds typically requires controlled conditions to ensure the formation of the desired ring sizes and conformations .
Molecular Structure Analysis
The molecular structure of tricyclic methyldisilanylenesiloxane is well-defined, with the molecule consisting of two seven-membered rings and one six-membered ring. The seven-membered rings are nearly planar, while the six-membered ring adopts a chair conformation. The dihedral angle between the rings is approximately 109 degrees, which is close to the tetrahedral angle, indicating sp3 hybridization of the silicon atoms. The bond lengths of Si-Si are reported to be 2.36 Å and 2.38 Å, which are typical for Si-Si single bonds .
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane or the related tricyclic methyldisilanylenesiloxane. However, compounds containing Si-O and Si-Si bonds are generally reactive towards hydrolysis and oxidation, respectively. The presence of ethoxy groups in the compound of interest suggests potential reactivity towards de-ethoxylation under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane are not provided in the papers. However, the related tricyclic methyldisilanylenesiloxane crystallizes in the triclinic space group with specific unit-cell dimensions and angles. The density of the crystal is reported to be 1.165 g/cm³. These properties are indicative of the solid-state characteristics of the compound, which can influence its solubility, melting point, and other physical properties .
Scientific Research Applications
Polymeric Organosilicon Compounds
Polydimethylsiloxane, a polymeric organosilicon compound, is utilized across various applications due to its optically clear, inert, non-toxic, and non-flammable nature. It finds extensive use in medical devices, elastomers, antifoaming agents, heat-resistant lubricants, fire retardants, cosmetics, and domestic applications. Its versatility extends to the textile industry for water-repellent coatings, showcasing its importance in modern manufacturing and research applications (Zaman et al., 2019).
Environmental Contamination and Remediation
The chemical compound 1,4-Dioxane, used to stabilize chlorinated solvents, has become a widespread contaminant in water supplies, demonstrating the challenges of remediating such persistent organic pollutants. The inefficacy of traditional adsorption and membrane filtration techniques against 1,4-Dioxane underscores the need for alternative removal strategies and further research to protect public health (Godri Pollitt et al., 2019).
Epoxy Polymers and Anticorrosive Coatings
Epoxy polymers and composites, including variants like triglycidyl ether tribisphenol A of ethylene (TGETBAE) and hexaglycidyl trimethylene dianiline of ethylene (HGTMDAE), are studied for their potential as anticorrosive coatings in marine environments. These materials, combined with natural phosphate as a load, demonstrate the significance of such research in developing durable protective coatings for industrial applications (Hsissou, 2021).
Silicone-based Protective Coatings
Research into silicone-based materials, particularly polydimethylsiloxanes (PDMS), highlights their potential in protective coatings due to their unique chemical bonding and thermal stability. These materials are applied in various industries for anticorrosion, anti-biofouling, anti-icing, flame-resistance, self-cleaning, and anti-reflection applications, demonstrating the breadth of scientific research into organosilicon compounds for industrial and environmental protection (Eduok et al., 2017).
Safety And Hazards
The safety information indicates that this compound may cause eye irritation and may be harmful if swallowed . The safety phrases include “Wash hands thoroughly after handling”, “Do not eat, drink or smoke when using this product”, “Rinse mouth”, “If swallowed: Call a doctor if you feel unwell”, “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing”, “If eye irritation persists: Get medical advice/attention”, and "Dispose of contents/container to licensed waste disposal facility" .
properties
IUPAC Name |
diethoxy-methyl-(2-triethoxysilylethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O5Si2/c1-7-14-19(6,15-8-2)12-13-20(16-9-3,17-10-4)18-11-5/h7-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDBQZPEAEUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](OCC)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,7-Triethoxy-7-methyl-3,8-dioxa-4,7-disiladecane | |
CAS RN |
18418-54-7 |
Source


|
| Record name | 1-(Triethoxysilyl)-2-(diethoxymethylsilyl)-ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

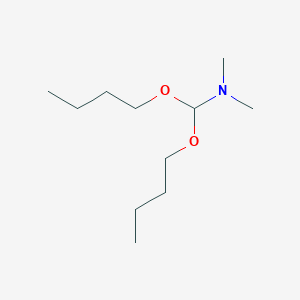
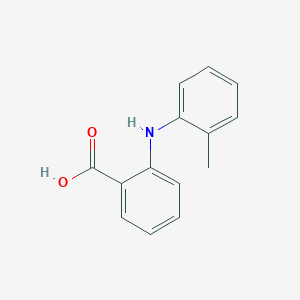
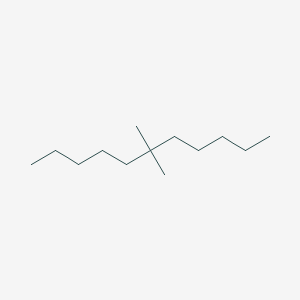
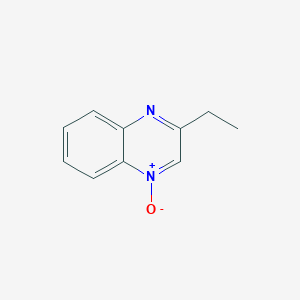
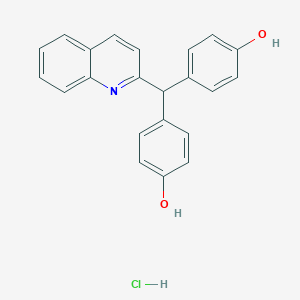
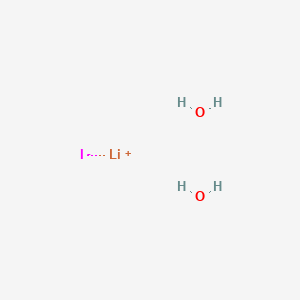
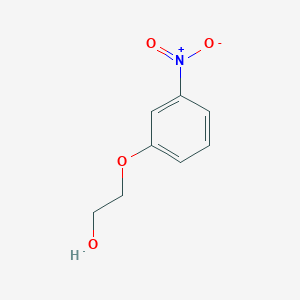
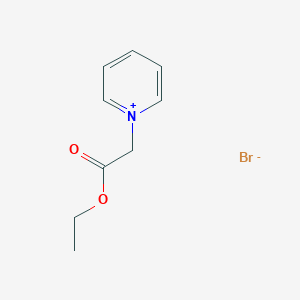
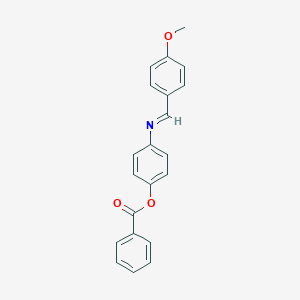
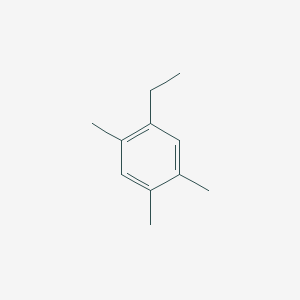
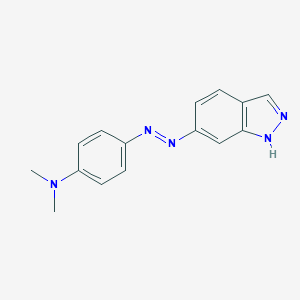
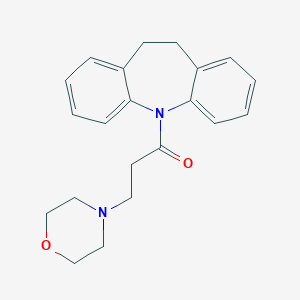
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
